2-(3-chlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group and a phenylmethoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with an appropriate acylating agent to form 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with an amine derivative, such as 3-phenylmethoxybenzylamine, under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phenoxy derivatives with substituted nucleophiles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: Known for their fungicidal activity.
2-(3-chlorophenoxy)propionic acid: Used in agricultural applications.
Ethyl (2-chlorophenoxy)(phenyl)acetate: Utilized in organic synthesis.
Uniqueness
2-(3-chlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H19ClN2O3 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-19-9-5-11-21(13-19)28-16-22(26)25-24-14-18-8-4-10-20(12-18)27-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,26)/b24-14+ |
InChI Key |
UIAPSDRCRMNLKN-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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